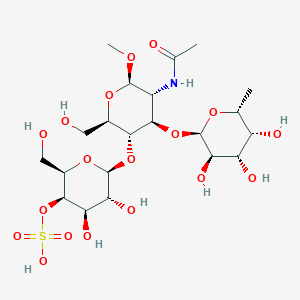![molecular formula C7H8N4S B1446077 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol CAS No. 1795069-05-4](/img/structure/B1446077.png)
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol
Descripción general
Descripción
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol (7-ETP) is a triazole-containing thiol compound that has been studied for its potential applications in scientific research. It is a synthetic compound derived from the condensation of 1,2,4-triazole and ethanethiol. 7-ETP has been found to possess unique biological and pharmacological activities, and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Tuberculostatic Activity
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol and its structural analogs have been investigated for their potential in treating tuberculosis. A study by Titova et al. (2019) synthesized various analogs of this compound and evaluated their tuberculostatic activity, finding notable structure-activity relationships. This research highlights the compound's relevance in developing new antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Biological Activities
Research dating back to 1973 by Okabe, Taniguchi, and Maekawa explored the condensation of this chemical compound, providing insights into its biological activities. Although the study is older, it laid foundational knowledge for understanding the compound's biological implications (Okabe, Taniguchi, & Maekawa, 1973).
Synthesis and Characterisation
Recent studies, such as those by Afrough, Bakavoli, and Eshghi (2017), have focused on the synthesis and characterization of derivatives of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol. These research efforts are crucial for the development of new compounds with potentially valuable properties (Afrough, Bakavoli, & Eshghi, 2017).
Antimicrobial Activities
The compound has been assessed for its antimicrobial properties. Rifati et al. (2009) synthesized and evaluated variants for their effectiveness against various bacteria and fungi, noting significant inhibitory effects on Candida albicans and Klebsiella pneumoniae (Rifati, Govori, Bytyci, Ibrahimi, & Kryeziu, 2009).
Ring-Chain Isomerism
The compound demonstrates interesting chemical behaviors, such as ring-chain isomerism, which has been studied by Pryadeina et al. (2008). They explored how the compound undergoes isomerisation in solution, depending on various factors, highlighting its chemical versatility (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
It’s suggested that similar compounds interact with their targets, such as cdk2, by binding to the active site, leading to inhibition of the enzyme . This interaction can result in alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-kb inflammatory pathway and endoplasmic reticulum (er) stress . The inhibition of these pathways can lead to reduced inflammation and apoptosis .
Pharmacokinetics
Similar compounds have been found to have suitable pharmacokinetic properties, which contribute to their bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also been found to induce apoptosis within cells .
Action Environment
The synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction environment can influence the formation of these compounds .
Propiedades
IUPAC Name |
7-ethyl-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-5-3-6-10-8-4-11(6)7(12)9-5/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBUPLCLRKFSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)N2C=NNC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7-cyclopropyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1446012.png)

